3-Azido-1-(4-methylcyclohexyl)azetidine
Description
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Properties
IUPAC Name |
3-azido-1-(4-methylcyclohexyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-2-4-10(5-3-8)14-6-9(7-14)12-13-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYDCFHQOLHWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-Azido-1-(4-methylcyclohexyl)azetidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azido group in this compound can participate in click chemistry reactions, which are widely used in bioconjugation and drug development. It has been observed that 3-Azido-1-(4-methylcyclohexyl)azetidine can interact with enzymes such as azide reductases, leading to the reduction of the azido group to an amine. This interaction is essential for the compound’s incorporation into larger biomolecules, enhancing its utility in biochemical applications.
Cellular Effects
The effects of 3-Azido-1-(4-methylcyclohexyl)azetidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Azido-1-(4-methylcyclohexyl)azetidine can inhibit certain signaling pathways, leading to altered gene expression profiles and changes in cellular metabolism. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 3-Azido-1-(4-methylcyclohexyl)azetidine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the azido group to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. Additionally, the azido group can undergo reduction to an amine, further influencing the compound’s reactivity and interactions with other biomolecules.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Azido-1-(4-methylcyclohexyl)azetidine over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products can have different effects on cellular function, making it essential to monitor the compound’s stability during experiments. Long-term studies have indicated that 3-Azido-1-(4-methylcyclohexyl)azetidine can have sustained effects on cellular processes, highlighting its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Azido-1-(4-methylcyclohexyl)azetidine vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, making it suitable for therapeutic use. At higher doses, 3-Azido-1-(4-methylcyclohexyl)azetidine can exhibit toxic or adverse effects, including cellular damage and altered metabolic processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
3-Azido-1-(4-methylcyclohexyl)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The azido group can be reduced to an amine, which can then participate in further biochemical reactions. This conversion is essential for the compound’s incorporation into larger biomolecules and its overall metabolic flux. Additionally, 3-Azido-1-(4-methylcyclohexyl)azetidine can influence metabolite levels, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Azido-1-(4-methylcyclohexyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic potential. The distribution of 3-Azido-1-(4-methylcyclohexyl)azetidine is also influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 3-Azido-1-(4-methylcyclohexyl)azetidine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 3-Azido-1-(4-methylcyclohexyl)azetidine can affect its interactions with other biomolecules and its overall efficacy in biochemical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
